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Introduction
Casein Kinase 1 Epsilon (CK1ε) is a serine/threonine protein kinase that plays a crucial role in

various cellular processes, most notably in the regulation of the circadian clock.[1][2]

Deregulation of the circadian rhythm is implicated in a range of human disorders, including

depression, metabolic disorders, and seasonal affective disorder.[1][2] CK1ε, along with the

closely related isoform CK1δ, are key regulators of this internal timekeeping mechanism.[1][2]

PF-4800567 is a potent and selective small molecule inhibitor of CK1ε.[1][3][4] Developed by

Pfizer, it serves as a critical chemical probe for elucidating the specific functions of CK1ε,

particularly in distinguishing its roles from those of CK1δ.[2][5] This technical guide provides a

comprehensive overview of PF-4800567, including its biochemical and cellular activity,

mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data
The selectivity and potency of PF-4800567 have been quantified through various in vitro and

cellular assays.

Table 1: In Vitro Inhibitory Activity of PF-4800567[3][4][6][7]
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Target Kinase IC50 (nM) Selectivity (over CK1δ)

CK1ε 32 ~22-fold

CK1δ 711 -

Table 2: Cellular Inhibitory Activity of PF-4800567[4]

Target Kinase IC50 (µM)

CK1ε 2.65

CK1δ 20.38

Table 3: Kinase Selectivity Profile of PF-4800567[1][6]

The selectivity of PF-4800567 was assessed against a panel of 50 different kinases. At a

concentration of 1 µM, significant inhibition was observed for only one other kinase besides

CK1ε.

Kinase % Inhibition at 1 µM

Epidermal Growth Factor Receptor Significant

Other 49 kinases Minimal to none

Note: For a detailed list of all kinases tested, refer to the original publication by Walton et al.,

2009.

Mechanism of Action
PF-4800567 acts as an ATP-competitive inhibitor of CK1ε.[6] Within the circadian clock's

negative feedback loop, CK1ε and CK1δ phosphorylate the Period (PER) and Cryptochrome

(CRY) proteins. This phosphorylation cascade regulates their stability and nuclear entry, which

are critical steps for inhibiting their own transcription by the CLOCK-BMAL1 complex.

By selectively inhibiting CK1ε, PF-4800567 has been shown to:
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Completely block CK1ε-mediated degradation of the PER2 protein.[1][2]

Inhibit the nuclear localization of the PER3 protein that is mediated by CK1ε.[1][2][6]

Interestingly, despite its potent and selective inhibition of CK1ε, PF-4800567 has only a minimal

effect on the overall period of the circadian clock in both cell models and in vivo.[1][2] This is in

stark contrast to the pan-CK1δ/ε inhibitor, PF-670462, which robustly lengthens the circadian

period.[1][2] This key finding suggests that CK1δ is the principal regulator of circadian timing,

while CK1ε may have other distinct roles.[1][2][5]

Signaling Pathway
The following diagram illustrates the core components of the mammalian circadian clock and

the point of intervention for PF-4800567.
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Core circadian feedback loop and PF-4800567's point of action.
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Experimental Protocols
The characterization of PF-4800567 involved several key experiments. The methodologies are

detailed below for replication and reference.

In Vitro Kinase Assay (for IC50 Determination)
This protocol is a generalized representation based on standard kinase assay methodologies.

Objective: To determine the concentration of PF-4800567 required to inhibit 50% of CK1ε

and CK1δ activity in vitro.

Materials:

Purified, recombinant human CK1ε and CK1δ enzymes.

Specific peptide substrate for CK1.

ATP (at Km concentration for each enzyme).

PF-4800567 serially diluted in DMSO.

Assay buffer (e.g., HEPES, MgCl2, Brij-35).

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ATP detection reagent.

384-well plates.

Procedure:

1. Add assay buffer, purified kinase, and peptide substrate to the wells of a 384-well plate.

2. Add PF-4800567 at various concentrations (typically a 10-point dilution series) or DMSO

as a vehicle control.

3. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.

4. Initiate the kinase reaction by adding ATP.
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5. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

6. Terminate the reaction and quantify the remaining ATP using a luminescent detection

reagent (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.

7. Plot the percentage of inhibition relative to the DMSO control against the logarithm of the

inhibitor concentration.

8. Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-

response).

Cellular PER2 Degradation Assay
This assay measures the ability of PF-4800567 to prevent CK1ε-mediated degradation of the

PER2 protein in a cellular context.[1]

Objective: To assess the effect of PF-4800567 on the stability of the PER2 protein in cells

overexpressing CK1ε.

Materials:

COS-7 cells (or a similar cell line).

Expression plasmids: PER2 fused to a fluorescent protein (e.g., PER2::YFP) and wild-type

CK1ε.

Transfection reagent (e.g., Lipofectamine).

Cycloheximide (protein synthesis inhibitor).

PF-4800567 and PF-670462 (as a comparator).

High-content imaging system or fluorescence microscope.

Procedure:

1. Co-transfect COS-7 cells with PER2::YFP and CK1ε expression plasmids. As a control,

transfect another set of cells with PER2::YFP and a kinase-dead CK1ε mutant.
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2. Allow cells to express the proteins for 24-48 hours.

3. Treat the cells with either vehicle (DMSO), PF-4800567 (e.g., 0.5 µM), or PF-670462.

4. After a short pre-incubation with the inhibitors, add cycloheximide (e.g., 20 mg/ml) to all

wells to halt new protein synthesis.

5. Immediately begin recording the fluorescence intensity of PER2::YFP in the cells over time

using an automated imaging system.

6. Monitor the decay of the YFP signal for several hours.

7. Calculate the degradation rate constant (K) for PER2::YFP under each condition. A slower

decay in fluorescence indicates stabilization of the PER2 protein.

Cellular Circadian Rhythm Assay
This assay is used to determine the effect of a compound on the period of the cellular clock.

Objective: To measure changes in the circadian period of cultured cells upon treatment with

PF-4800567.

Materials:

Rat-1 fibroblast cells stably expressing a circadian reporter (e.g., a luciferase gene driven

by a clock-controlled promoter like Bmal1).

Synchronization agent (e.g., dexamethasone or serum shock).

PF-4800567 at a range of concentrations.

Recording medium containing luciferin.

Luminometer or a device capable of long-term, real-time bioluminescence recording from

living cells.

Procedure:

1. Plate the reporter cells in 35-mm dishes and grow to confluence.
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2. Synchronize the cellular clocks by treating with a high concentration of dexamethasone for

a short period (e.g., 1 hour).

3. Wash the cells and replace the medium with the recording medium containing luciferin and

the desired concentration of PF-4800567 or vehicle control.

4. Place the dishes into a luminometer and record the bioluminescence output continuously

for at least 5-7 days.

5. Analyze the resulting data to determine the period of the circadian rhythm for each

condition. A period-lengthening effect would be observed as a longer time between the

peaks of luciferase expression.

Experimental Workflow
The logical flow for characterizing a selective kinase inhibitor like PF-4800567 typically follows

a multi-stage process, from initial biochemical screening to in vivo validation.
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General workflow for characterizing a selective kinase inhibitor.

Conclusion
PF-4800567 is a well-characterized, potent, and highly selective inhibitor of CK1ε. Its primary

value to the scientific community lies in its ability to act as a chemical tool to dissect the distinct

biological functions of CK1ε from the closely related CK1δ.[1][2] Studies using PF-4800567
have been instrumental in demonstrating that while both kinases phosphorylate core clock
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proteins, it is CK1δ that predominantly dictates the speed of the circadian clock.[5] This

compound remains an invaluable resource for researchers investigating circadian rhythms and

other CK1ε-mediated signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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